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Compound of Interest

Compound Name: Boc-Tyr(Me)-OMe

CAS No.: 94790-24-6

Cat. No.: B1338693

Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

N-α-Boc-O-methyl-L-tyrosine methyl ester (Boc-Tyr(Me)-OMe), a crucial building block in

peptide synthesis and drug discovery. This document is intended for researchers, scientists,

and professionals in the field of drug development who require a deep understanding of the

characterization of this compound. We will delve into the nuances of Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopy as they apply to Boc-Tyr(Me)-OMe, offering

not just data, but also insights into the experimental choices and interpretation of the results.

Introduction: The Significance of Boc-Tyr(Me)-OMe
in Synthetic Chemistry
Boc-Tyr(Me)-OMe, with the systematic IUPAC name methyl (2S)-3-(4-methoxyphenyl)-2-[(2-

methylpropan-2-yl)oxycarbonylamino]propanoate, is a derivative of the amino acid tyrosine.

The strategic protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group and the

esterification of the carboxylic acid as a methyl ester render it a versatile tool in solid-phase and

solution-phase peptide synthesis.[1] The additional methylation of the phenolic hydroxyl group

enhances its stability and modulates its electronic properties, making it a valuable component

in the design of novel peptides and peptidomimetics with specific biological activities. Accurate
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spectroscopic characterization is paramount to ensure the purity and structural integrity of this

reagent, which directly impacts the success of subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. For Boc-Tyr(Me)-OMe, both ¹H (proton) and ¹³C (carbon-13) NMR provide a wealth

of information about its molecular framework. The data presented here is based on analysis of

the closely related analogue, Boc-Tyr-OMe, and predicted shifts for the O-methyl group.

¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of Boc-Tyr(Me)-OMe reveals distinct signals for each unique proton in

the molecule. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling

constants (J) provide detailed information about the electronic environment and connectivity of

the protons.

Table 1: ¹H NMR Spectroscopic Data for Boc-Tyr(Me)-OMe (Predicted based on Boc-Tyr-OMe

data in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.05 d, J ≈ 8.5 Hz 2H Ar-H (ortho to CH₂)

~6.85 d, J ≈ 8.5 Hz 2H Ar-H (ortho to OMe)

~5.00 d, J ≈ 7.9 Hz 1H NH

~4.55 m 1H α-CH

3.79 s 3H Ar-OCH₃

3.71 s 3H COOCH₃

~3.00 m 2H β-CH₂

1.42 s 9H Boc (CH₃)₃

Data is predicted based on the reported spectrum of Boc-Tyr-OMe.[2]
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Expertise & Experience: The choice of a deuterated solvent is critical for NMR analysis.

Chloroform-d (CDCl₃) is a common choice for compounds like Boc-Tyr(Me)-OMe due to its

excellent solubilizing properties for protected amino acids. The aromatic protons appear as two

distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the

protons ortho to the electron-donating methoxy group is a key indicator of the substitution

pattern. The singlet at 3.79 ppm is the key differentiator from its phenolic precursor, Boc-Tyr-

OMe, and confirms the successful methylation of the hydroxyl group. The broad signal around

5.00 ppm is characteristic of the amide proton, and its coupling to the α-proton can be

confirmed by decoupling experiments.

¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique

carbon atom gives rise to a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for Boc-Tyr(Me)-OMe (Predicted based on Boc-Tyr-OMe

data in CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~172.5 C=O (ester)

~158.5 Ar-C-OMe

~155.2 C=O (Boc)

~130.2 Ar-CH (ortho to CH₂)

~128.5 Ar-C (ipso to CH₂)

~114.0 Ar-CH (ortho to OMe)

~80.0 C(CH₃)₃ (Boc)

~55.3 Ar-OCH₃

~54.5 α-CH

~52.2 COOCH₃

~37.5 β-CH₂

~28.3 C(CH₃)₃ (Boc)

Data is predicted based on the reported spectrum of Boc-Tyr-OMe.[2]

Trustworthiness: The chemical shifts in ¹³C NMR are highly sensitive to the electronic

environment. The carbonyl carbons of the ester and the Boc group are found at the downfield

end of the spectrum, as expected. The presence of the signal at approximately 55.3 ppm for

the aromatic methoxy carbon, in conjunction with the absence of a phenolic carbon signal,

provides conclusive evidence of the O-methylation.

Molecular Structure and Key NMR Correlations

Caption: Molecular structure of Boc-Tyr(Me)-OMe.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The absorption of infrared radiation at specific frequencies corresponds to the
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vibrational modes of different bonds.

Table 3: IR Spectroscopic Data for Boc-Tyr(Me)-OMe (Predicted based on Boc-Tyr-OMe data)

Wavenumber (cm⁻¹) Intensity Assignment

~3350 Medium, sharp N-H stretch (amide)

~2980-2850 Medium C-H stretch (aliphatic)

~1745 Strong C=O stretch (ester)

~1710 Strong C=O stretch (Boc)

~1610, ~1510 Medium C=C stretch (aromatic)

~1250 Strong C-O stretch (ester and ether)

~1160 Strong C-O stretch (Boc)

Data is predicted based on the available spectra of Boc-Tyr-OMe.[3][4]

Authoritative Grounding & Comprehensive References: The IR spectrum of Boc-Tyr(Me)-OMe
is characterized by two strong carbonyl absorption bands corresponding to the ester and the

Boc protecting group. The absence of a broad O-H stretching band, which would typically

appear around 3300 cm⁻¹ for the phenolic hydroxyl group in Boc-Tyr-OMe, is a key

confirmation of successful O-methylation. The sharp N-H stretch of the amide is also a

prominent feature.

Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following

protocols are recommended.

NMR Sample Preparation and Acquisition
Sample Preparation:

Weigh approximately 10-20 mg of Boc-Tyr(Me)-OMe directly into a clean, dry NMR tube.
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Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Cap the NMR tube and gently invert several times to ensure complete dissolution.

¹H NMR Acquisition:

Place the sample in the NMR spectrometer.

Tune and shim the probe to optimize the magnetic field homogeneity.

Acquire the spectrum using a standard single-pulse experiment. Typical parameters on a

400 MHz spectrometer would be:

Pulse width: 30-45 degrees

Acquisition time: 2-4 seconds

Relaxation delay: 1-2 seconds

Number of scans: 8-16

Process the free induction decay (FID) with an exponential window function and Fourier

transform.

Phase and baseline correct the spectrum.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate all signals and determine the multiplicities.

¹³C NMR Acquisition:

Use the same sample as for the ¹H NMR.

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical

parameters on a 100 MHz spectrometer would be:

Pulse width: 30 degrees
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Acquisition time: 1-2 seconds

Relaxation delay: 2 seconds

Number of scans: 1024 or more, depending on sample concentration.

Process the FID with an exponential window function and Fourier transform.

Phase and baseline correct the spectrum.

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Experimental Workflow: NMR Analysis

Sample Preparation

Data Acquisition

Data Processing
Spectral Analysis

Weigh Sample Dissolve in CDCl3/TMS

¹H NMR Acquisition

¹³C NMR Acquisition

Fourier Transform Phase & Baseline Correction Referencing
Integration (¹H) Signal Assignment Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for NMR spectroscopic analysis.

IR Sample Preparation and Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid

samples.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and

allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.
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IR Acquisition:

Place a small amount of Boc-Tyr(Me)-OMe powder onto the ATR crystal.

Apply pressure using the ATR anvil to ensure good contact between the sample and the

crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4

cm⁻¹.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance spectrum.

Clean the ATR crystal thoroughly after analysis.

Conclusion
The spectroscopic data presented in this guide provides a robust framework for the

characterization of Boc-Tyr(Me)-OMe. A thorough analysis of the ¹H NMR, ¹³C NMR, and IR

spectra allows for the unambiguous confirmation of its structure and assessment of its purity.

Adherence to the outlined experimental protocols will ensure the generation of high-quality

data, which is fundamental for the successful application of this important synthetic building

block in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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